molecular formula C15H19NS B6142383 [4-(butan-2-yl)phenyl](thiophen-2-yl)methanamine CAS No. 867329-90-6

[4-(butan-2-yl)phenyl](thiophen-2-yl)methanamine

Cat. No.: B6142383
CAS No.: 867329-90-6
M. Wt: 245.4 g/mol
InChI Key: VBDAKYDKBDGKNF-UHFFFAOYSA-N
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Description

4-(butan-2-yl)phenylmethanamine is an organic compound that belongs to the class of phenylmethylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)phenylmethanamine typically involves the condensation of a thiophene derivative with a phenylmethylamine. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or basic conditions for the condensation reactions .

Industrial Production Methods

Industrial production of 4-(butan-2-yl)phenylmethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)phenylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

4-(butan-2-yl)phenylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)phenylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(butan-2-yl)phenylmethanamine is unique due to its combination of a phenylmethylamine moiety and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-butan-2-ylphenyl)-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NS/c1-3-11(2)12-6-8-13(9-7-12)15(16)14-5-4-10-17-14/h4-11,15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDAKYDKBDGKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223773
Record name α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867329-90-6
Record name α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867329-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[4-(1-Methylpropyl)phenyl]-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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